molecular formula C11H11N3S2 B12131978 Thiourea, N-(4-methyl-2-thiazolyl)-N'-phenyl- CAS No. 14901-18-9

Thiourea, N-(4-methyl-2-thiazolyl)-N'-phenyl-

Cat. No.: B12131978
CAS No.: 14901-18-9
M. Wt: 249.4 g/mol
InChI Key: POZPPSFWUNGGCS-UHFFFAOYSA-N
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Description

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- is a chemical compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- typically involves the reaction of 4-methyl-2-thiazolylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to an amine.

    Substitution: The phenyl group or the thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins, affecting their structure and function. The thiazole ring and phenyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity, inhibit protein-protein interactions, and alter cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(4-methyl-2-thiazolyl)-N’-(2-phenylethyl)
  • Thiourea, N-(4-methyl-2-thiazolyl)-N’-(4-chlorophenyl)
  • Thiourea, N-(4-methyl-2-thiazolyl)-N’-(4-methoxyphenyl)

Uniqueness

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- is unique due to its specific combination of a thiazole ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

14901-18-9

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C11H11N3S2/c1-8-7-16-11(12-8)14-10(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

POZPPSFWUNGGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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